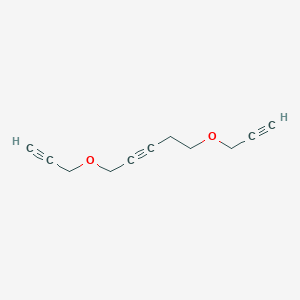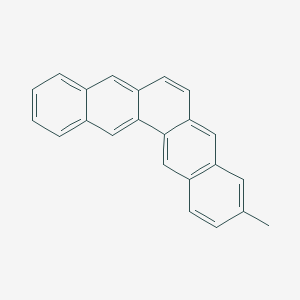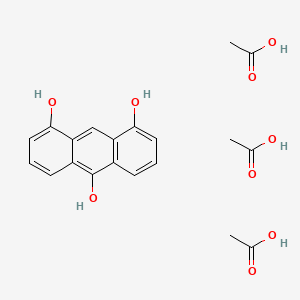![molecular formula C11H16NO7P B14309542 N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine CAS No. 114119-25-4](/img/structure/B14309542.png)
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is a chemical compound with the molecular formula C11H16NO7P It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phosphonomethyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine intermediate may produce an amine.
Scientific Research Applications
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions, while the phosphonomethyl group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(phosphonomethyl)glycine
- N-(2-Hydroxy-5-methoxybenzyl)-N-(phosphonomethyl)glycine
Uniqueness
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
114119-25-4 |
|---|---|
Molecular Formula |
C11H16NO7P |
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-methoxyphenyl)methyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C11H16NO7P/c1-19-9-2-3-10(13)8(4-9)5-12(6-11(14)15)7-20(16,17)18/h2-4,13H,5-7H2,1H3,(H,14,15)(H2,16,17,18) |
InChI Key |
GKKCIZWUSXVTLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)

![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
